6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of a bipyridine core, along with a chlorophenyl group and a carboxylic acid moiety, makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-chloroaniline with a bipyridine derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can act as a fluorescent probe for detecting metal ions in biological systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-((4-Bromophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
- 6-((4-Methylphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
- 6-((4-Methoxyphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
Uniqueness
The unique combination of a chlorophenyl group and a bipyridine core in 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid provides distinct chemical properties, such as enhanced stability and specific binding affinities. These properties make it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C17H12ClN3O2 |
---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
2-(4-chloroanilino)-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-3-5-13(6-4-12)20-16-14(17(22)23)7-8-15(21-16)11-2-1-9-19-10-11/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
HUUAUVRBHFWGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.